molecular formula C19H14O B14157705 ([1,1'-Biphenyl]-2-yl)(phenyl)methanone CAS No. 1985-32-6

([1,1'-Biphenyl]-2-yl)(phenyl)methanone

Cat. No.: B14157705
CAS No.: 1985-32-6
M. Wt: 258.3 g/mol
InChI Key: ZBVQEUUTPTVMHY-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-2-yl(phenyl)methanone, also known as 4-phenylbenzophenone, is an organic compound with the molecular formula C19H14O. It is a derivative of benzophenone, where one of the phenyl groups is substituted with a biphenyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-2-yl(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and biphenyl in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods

On an industrial scale, the production of [1,1’-Biphenyl]-2-yl(phenyl)methanone follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-2-yl(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[1,1’-Biphenyl]-2-yl(phenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2-yl(phenyl)methanone involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular proteins and enzymes, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,1’-Biphenyl]-2-yl(phenyl)methanone is unique due to the presence of the biphenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it suitable for various specialized applications .

Properties

CAS No.

1985-32-6

Molecular Formula

C19H14O

Molecular Weight

258.3 g/mol

IUPAC Name

phenyl-(2-phenylphenyl)methanone

InChI

InChI=1S/C19H14O/c20-19(16-11-5-2-6-12-16)18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-14H

InChI Key

ZBVQEUUTPTVMHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)C3=CC=CC=C3

Origin of Product

United States

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